1-(Benzthiazol-2-ylthio)-propan-2-one
Overview
Description
Synthesis Analysis
The synthesis of 1-(Benzthiazol-2-ylthio)-propan-2-one typically involves Knoevenagel condensation reactions. For instance, Knoevenagel condensation of 2-(benzothiazol-2-ylthio) acetonitrile with furan-2-carbaldehyde or thiophene-2-carbaldehydes leads to exclusive formation of E-isomers, demonstrating the versatility of this compound in organic synthesis (Al-Omran, Mohareb, & El-Khair, 2011).
Molecular Structure Analysis
The molecular structure of derivatives of 1-(Benzthiazol-2-ylthio)-propan-2-one has been elucidated using various spectroscopic methods, including 1H-NMR, 13C-NMR, COSY, HSQC, HMBC, NOE, MS, and X-ray crystallographic investigations. These studies help in understanding the conformational preferences and electronic characteristics of the molecule, facilitating the design of compounds with desired properties (Al-Omran, Mohareb, & El-Khair, 2011).
Scientific Research Applications
Synthesis and Antimicrobial Activities
A novel series of (Z)-1-(arylhydrazono)-1-(benzothiazol-2′-ylthio)propan-2-ones were prepared, serving as building blocks in the synthesis of novel derivatives of Pyridazin-6(1H)-ones, pyridazin-6(1H)-imines, and phthalazine. These compounds, incorporating a benzothiazole residue, displayed high to moderate antimicrobial and antifungal activity (Al-Omran & El-Khair, 2011).
Gas-Phase Thermolysis
1-(Benzthiazol-2-yl)propan-2-one was subjected to gas-phase thermolysis, revealing insights into the kinetics and mechanism of this process. The study provided valuable data on the Arrhenius pre-exponential factor and activation energy, contributing to a better understanding of the chemical behavior of such compounds in gas-phase reactions (Dib et al., 2004).
Synthesis of Benzylthiazoloindoles
2-(Prop-2-ynylthio)-1H-indoles were utilized for the synthesis of 3-benzylthiazolo[3,2-a]indoles, demonstrating an innovative approach in creating structurally diverse molecules. This synthesis involved Sonogashira acetylide-coupling followed by triethylamine-induced regioselective cyclization (Majumdar & Nath, 2011).
properties
IUPAC Name |
1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS2/c1-7(12)6-13-10-11-8-4-2-3-5-9(8)14-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOPAUBBWPNUKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291227 | |
Record name | 1-(Benzthiazol-2-ylthio)-propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30291227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzthiazol-2-ylthio)-propan-2-one | |
CAS RN |
23385-34-4 | |
Record name | NSC74267 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74267 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Benzthiazol-2-ylthio)-propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30291227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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